Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Antiviral Varicella-Zoster Virus Nucleoside Analogues

Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione constitutes a bicyclic heteroaromatic scaffold (CAS 612066-45-2) that fuses an electron-rich furan ring to a pyrimidinedione core. This scaffold serves as a privileged structure for designing kinase inhibitors, antiviral nucleoside analogues, and antifolates.

Molecular Formula C6H4N2O3
Molecular Weight 152.11 g/mol
Cat. No. B11743343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC6H4N2O3
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=COC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C6H4N2O3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
InChIKeyIPBPMIZOPFBWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Core Scaffold for Selective Kinase and Antiviral Agents


Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione constitutes a bicyclic heteroaromatic scaffold (CAS 612066-45-2) that fuses an electron-rich furan ring to a pyrimidinedione core. This scaffold serves as a privileged structure for designing kinase inhibitors, antiviral nucleoside analogues, and antifolates [1]. Unlike simple monocyclic uracils, the furan ring introduces directional hydrogen-bond acceptor capability and modulates lipophilicity (LogP ~0.6), which has been exploited to achieve high target selectivity and metabolic stability in optimized derivatives .

Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Scaffold: Why Analogue Substitution Leads to Performance Loss


The distinct electronic and steric properties of the furan oxygen in furo[2,3-d]pyrimidine-2,4(1H,3H)-dione create a selectivity and metabolic profile that is not replicated by its thieno (sulfur) or pyrrolo (nitrogen) counterparts. Direct head-to-head studies in VZV antiviral programs demonstrate that thieno analogues bearing optimized alkylphenyl side chains lose substantial antiviral activity compared to the furo parent scaffold [1]. Furthermore, the furan oxygen dictates resistance to phosphorolytic cleavage by human thymidine phosphorylase—a metabolic vulnerability common to many nucleoside drugs—while thieno and standard nucleosides remain susceptible [2]. Consequently, substituting the furo core with a closely related heterocycle is not a neutral exchange; it can abolish potency, narrow selectivity, or introduce metabolic liabilities.

Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione: Head-to-Head Quantitative Differentiation Data


Anti-VZV Potency: Furo Scaffold Retains Sub-Nanomolar Activity Lost by Thieno Analogues

In a direct comparative study of bicyclic nucleoside analogues, the furo[2,3-d]pyrimidine scaffold (exemplified by the p-pentylphenyl BCNA) demonstrated full retention of anti-VZV activity, while the corresponding thieno[2,3-d]pyrimidine analogues bearing identical p-alkylphenyl side chains failed to retain the full antiviral potency of their furo parent nucleosides [1]. The furo-based lead compounds achieved EC50 values as low as 0.1 nM against VZV in vitro, with selectivity index values exceeding 1,000,000 [2].

Antiviral Varicella-Zoster Virus Nucleoside Analogues

Metabolic Stability: Resistance to Thymidine Phosphorylase Degradation Confers Unique Stability Advantage

The furo[2,3-d]pyrimidine nucleoside analogues are not susceptible to degradation by human or bacterial thymidine phosphorylase, an enzyme that cleaves the glycosidic bond of many nucleoside drugs (e.g., thymidine, 5-fluorouracil derivatives), thereby releasing the free aglycone and contributing to metabolic clearance [1]. Additionally, the free aglycone of the furo BCNA series does not inhibit dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism [1]. This dual metabolic advantage is a direct consequence of the furan-fused scaffold architecture and is not shared by standard nucleoside therapeutics such as acyclovir.

Metabolic Stability Thymidine Phosphorylase Nucleoside Drug Design

Pathogen DHFR Selectivity: Furo Scaffold Delivers >2000-Fold Selectivity over Mammalian DHFR

A classical 2,4-diamino-furo[2,3-d]pyrimidine antifolate (compound 5) was identified as a nanomolar inhibitor of dihydrofolate reductase (DHFR) with remarkable selectivity for pathogen enzymes over mammalian DHFR. Against Pneumocystis carinii DHFR, compound 5 exhibited 263-fold selectivity, and against Mycobacterium avium DHFR, it achieved 2107-fold selectivity compared to mammalian (rat liver) DHFR [1]. This study explicitly demonstrates that the furo[2,3-d]pyrimidine scaffold is conducive to dual human DHFR–TS inhibitory activity and to high potency and selectivity for pathogen DHFR [1].

Antifolate DHFR Inhibition Selectivity

EGFR Kinase Inhibition: Furopyrimidine Scaffold Yields Equipotent Inhibitors with Differentiated Off-Target Profile

A structure–activity relationship study of 29 chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines identified inhibitors equipotent to the clinical EGFR inhibitor Erlotinib. Importantly, these furopyrimidines displayed a different off-target kinase profile when profiled against a panel of 50 kinases compared to Erlotinib, and exhibited high activity toward Ba/F3 EGFRL858R reporter cells [1]. The study further compared EGFR data of furo[2,3-d]pyrimidin-4-amines with corresponding thieno- and pyrrolopyrimidines and concluded that the furopyrimidine scaffold is highly useful for developing new EGFR antagonists [1].

EGFR Kinase Inhibitor Off-Target Selectivity

Physicochemical Differentiation: Lower Lipophilicity Relative to Thieno Analog Enhances Developability

The unsubstituted furo[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold exhibits a measured logP of approximately 0.63, which is substantially lower than its direct thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione counterpart (logP ≈ 1.10) [1]. This difference reflects the replacement of the lipophilic sulfur atom with an oxygen atom in the fused five-membered ring. Lower logP values generally correlate with improved aqueous solubility, reduced hERG channel binding risk, and more favorable ADME profiles in lead optimization.

Lipophilicity Physicochemical Properties Drug-Likeness

Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione: High-Value Application Scenarios Based on Evidence


Varicella-Zoster Virus (VZV) Drug Discovery Programs Requiring Sub-Nanomolar Potency

For laboratories developing next-generation anti-VZV agents, the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is the validated core of the most potent and selective anti-VZV compounds reported to date, with EC50 values as low as 0.1 nM and selectivity indices exceeding one million [1]. Thieno analogues bearing optimized alkylphenyl side chains lose full antiviral activity, making the furo scaffold irreplaceable for this indication [2]. Procurement of this specific scaffold is essential for SAR exploration around the BCNA (bicyclic nucleoside analogue) chemotype.

Antifolate Development Targeting Pathogen DHFR with High Host Selectivity

In programs aimed at designing selective antifolates for Pneumocystis carinii or Mycobacterium avium infections, 2,4-diamino derivatives of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have demonstrated up to 2107-fold selectivity for pathogen DHFR over mammalian DHFR [3]. This scaffold uniquely supports dual DHFR–TS inhibition, a desirable profile for overcoming resistance. Procuring the parent dione enables efficient diversification into classical and nonclassical antifolate series.

EGFR Kinase Inhibitor Programs Seeking Differentiated Off-Target Selectivity

For oncology teams seeking EGFR inhibitors with a kinase selectivity profile distinct from quinazoline-based drugs like Erlotinib, 6-aryl-furo[2,3-d]pyrimidin-4-amines derived from the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have been shown to be equipotent to Erlotinib while exhibiting a different off-target kinase inhibition pattern across a 50-kinase panel [4]. This differentiated profile offers opportunities to target resistant mutants or reduce mechanism-based toxicities. The scaffold is recommended as a starting point for selective EGFR inhibitor libraries.

Nucleoside Prodrug Design Requiring Metabolic Stability Against Phosphorolytic Cleavage

In the design of nucleoside-based therapeutics where metabolic stability is paramount, the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold confers resistance to degradation by human thymidine phosphorylase and avoids inhibition of dihydropyrimidine dehydrogenase (DPD) [5]. This dual metabolic advantage, not observed with standard pyrimidine nucleosides, reduces aglycone-related toxicity and extends half-life. The scaffold is thus highly suited for prodrug strategies aiming for improved pharmacokinetics.

Quote Request

Request a Quote for Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.